

spectroscopic data of 2-(4-Methylbenzylidene)malononitrile (^1H NMR, ^{13}C NMR, FT-IR)

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Compound of Interest

Compound Name: 2-(4-Methylbenzylidene)malononitrile

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Spectroscopic Analysis of 2-(4-Methylbenzylidene)malononitrile: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-(4-Methylbenzylidene)malononitrile**, a valuable compound in chemical research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its ^1H NMR, ^{13}C NMR, and FT-IR spectral characteristics.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-(4-Methylbenzylidene)malononitrile**, facilitating easy comparison and reference. The data is presented for different solvents as reported in the literature.

^1H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment	Solvent
8.46	s	1H	=CH	DMSO-d ₆	DMSO-d ₆
7.86	d	8.2	2H	Ar-H	
7.43	d	8.1	2H	Ar-H	
2.41	s	3H	-CH ₃	DMSO-d ₆	CDCl ₃
7.81	d	8.25	2H	Ar-H	
7.71	s	1H	=CH	CDCl ₃	
7.33	d	8.15	2H	Ar-H	CDCl ₃
2.45	s	3H	-CH ₃	CDCl ₃	

Table 1: ¹H NMR spectroscopic data for **2-(4-Methylbenzylidene)malononitrile** in DMSO-d₆ and CDCl₃.^{[1][2]}

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment	Solvent
161.95	C=C(CN) ₂	DMSO-d ₆
146.37	Ar-C-CH ₃	DMSO-d ₆
131.39	Ar-C	DMSO-d ₆
130.84	Ar-CH	DMSO-d ₆
129.44	Ar-CH	DMSO-d ₆
115.09	CN	DMSO-d ₆
114.12	CN	DMSO-d ₆
80.58	=CH	DMSO-d ₆
22.16	-CH ₃	DMSO-d ₆
159.74	C=C(CN) ₂	CDCl ₃
146.38	Ar-C-CH ₃	CDCl ₃
130.92	Ar-C	CDCl ₃
130.39	Ar-CH	CDCl ₃
128.49	Ar-CH	CDCl ₃
114.01	CN	CDCl ₃
112.85	CN	CDCl ₃
81.30	=CH	CDCl ₃
22.02	-CH ₃	CDCl ₃

Table 2: ¹³C NMR spectroscopic data for **2-(4-Methylbenzylidene)malononitrile** in DMSO-d₆ and CDCl₃.[\[1\]](#)[\[2\]](#)

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
3034, 3024	Ar-H stretching
2962, 2925	C-H stretching (methyl)
2223, 2216	C≡N stretching (nitrile)
1590, 1577	C=C stretching (alkene and aromatic)
1554, 1509	Aromatic C=C skeletal vibration
1453, 1410	C-H bending
811	Para-disubstituted benzene ring

Table 3: FT-IR absorption bands for **2-(4-Methylbenzylidene)malononitrile**.[\[2\]](#)[\[3\]](#)

Experimental Protocols

The spectroscopic data presented above were obtained through standardized experimental procedures.

Synthesis of 2-(4-Methylbenzylidene)malononitrile

A common method for the synthesis of **2-(4-Methylbenzylidene)malononitrile** is the Knoevenagel condensation.[\[4\]](#) In a typical procedure, 4-methylbenzaldehyde and malononitrile are reacted in a suitable solvent, such as ethanol, in the presence of a basic catalyst like piperidine or an acidic catalyst like phosphorus pentoxide.[\[4\]](#)[\[5\]](#) The reaction mixture is stirred, often with heating, until the reaction is complete, as monitored by thin-layer chromatography (TLC).[\[5\]](#)[\[6\]](#) The product is then isolated by pouring the reaction mixture into crushed ice, followed by filtration, washing, and recrystallization from a solvent like ethanol to yield the pure crystalline product.[\[5\]](#)

Spectroscopic Characterization

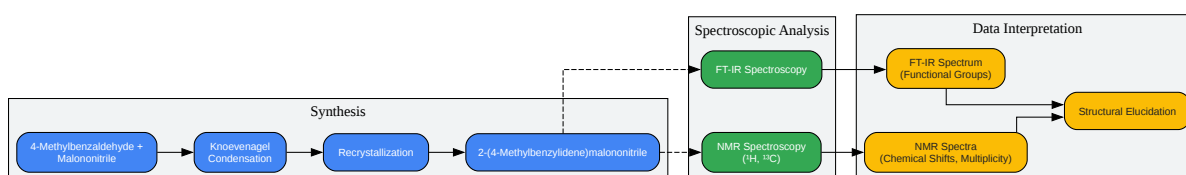
- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on spectrometers operating at frequencies such as 300 MHz, 400 MHz, or 500 MHz for proton NMR and corresponding frequencies for carbon NMR.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Deuterated solvents such as dimethyl sulfoxide

(DMSO- d_6) or chloroform ($CDCl_3$) were used to dissolve the sample.[1][2] Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

- FT-IR Spectroscopy: FT-IR spectra were obtained using a spectrometer, typically with the sample prepared as a potassium bromide (KBr) pellet or analyzed using an attenuated total reflectance (ATR) accessory.[3][4] The spectra were recorded in the range of 4000-400 cm^{-1} . [4]

Workflow and Data Analysis

The following diagram illustrates the general workflow from synthesis to spectroscopic analysis and data interpretation for **2-(4-Methylbenzylidene)malononitrile**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **2-(4-Methylbenzylidene)malononitrile**.

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